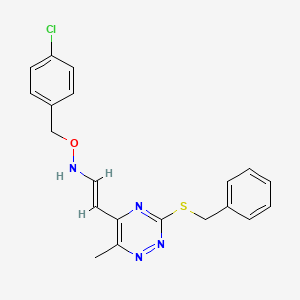

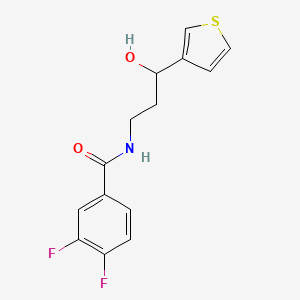

3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

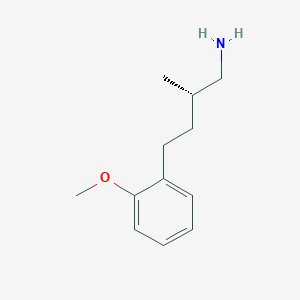

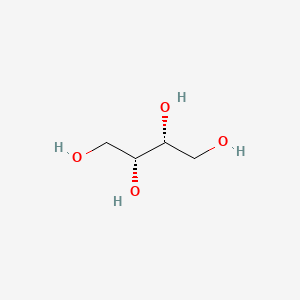

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group, the thiophene ring, and the hydroxypropyl group. The benzamide group would contribute to the planarity of the molecule, while the thiophene ring would introduce a degree of aromaticity .Aplicaciones Científicas De Investigación

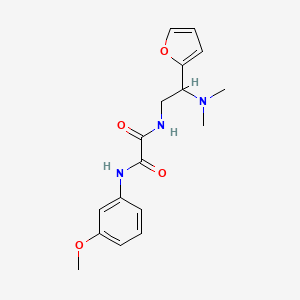

Antipathogenic Activity and Synthesis Techniques

- Research into thiourea derivatives has shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the potential for developing novel antimicrobial agents with antibiofilm properties, relevant to compounds similar to 3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide (Limban et al., 2011).

Chemical Modification and Applications

- The chemoselective N-benzoylation of aminophenols, involving processes related to the synthesis and modification of benzamide compounds, underlines the importance of specific chemical reactions for generating compounds of biological interest. This research contributes to understanding how modifications can affect the biological activity and applications of benzamide derivatives (Singh et al., 2017).

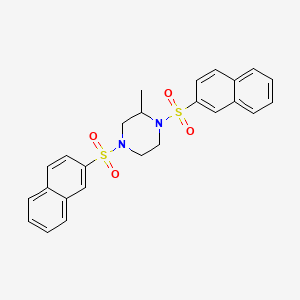

Catalysis and Material Synthesis

- The development of poly(arylene ether amide)s with trifluoromethyl groups through nucleophilic nitro displacement reactions demonstrates the significance of specific functional groups in polymer chemistry. This research highlights the role of precise chemical modifications in creating materials with desirable properties, such as solubility and thermal stability, which could be relevant for materials science applications involving similar benzamide derivatives (Lee & Kim, 2002).

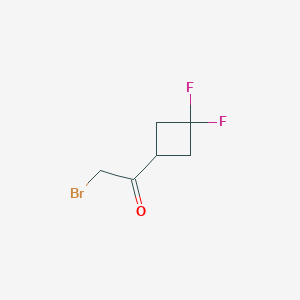

Fluorinated Compound Synthesis

- The synthesis and application of fluorinated molecules in pharmaceutical and agrochemical industries underscore the importance of fluorine atoms in modifying the properties of organic compounds. Research into the rhodium(III)-catalyzed alkenylation of benzamides, leading to the synthesis of difluorinated compounds, indicates the potential for developing novel compounds with enhanced biological or chemical properties (Cui et al., 2023).

Semiconductor Technology Integration

- The use of specific organic compounds in the integration of growth into semiconductor device fabrication demonstrates the intersection between organic chemistry and material science. Such research can provide insights into how specific organic compounds, including those similar to 3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide, can be utilized in creating advanced electronic systems (He et al., 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-difluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2S/c15-11-2-1-9(7-12(11)16)14(19)17-5-3-13(18)10-4-6-20-8-10/h1-2,4,6-8,13,18H,3,5H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJIMZBEWBWYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCC(C2=CSC=C2)O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894421.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine](/img/structure/B2894425.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2894427.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2894433.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2894439.png)

![N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2894440.png)